

Application Notes and Protocols for TRIS

Maleate Buffer in Enzyme Assays

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Compound of Interest		
Compound Name:	TRIS maleate	
Cat. No.:	B8112308	Get Quote

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Introduction

TRIS (tris(hydroxymethyl)aminomethane) maleate buffer is a versatile and widely used buffer system in biochemical and enzymatic assays. Its broad pH range makes it particularly suitable for studies requiring a stable pH environment between 5.2 and 8.6. This document provides detailed protocols for the preparation of **TRIS maleate** buffer and its application in enzyme assays, catering to the needs of researchers in academia and the pharmaceutical industry. The primary amine in TRIS can be reactive and may inhibit some enzymes, so it is crucial to validate its suitability for your specific enzyme of interest.[1][2]

Key Properties of TRIS Buffer

TRIS is a popular choice for biological research due to its pKa of approximately 8.1 at 25°C, providing good buffering capacity in the physiological pH range of 7.0 to 9.0.[3][4][5] However, it's important to note that the pH of a TRIS buffer solution is temperature-dependent; the pH decreases as the temperature increases.[6][7] Therefore, it is recommended to prepare the buffer at the temperature at which the enzyme assay will be performed.[7]

TRIS Maleate Buffer Preparation

The preparation of a **TRIS maleate** buffer involves the use of two stock solutions: one containing TRIS and maleic acid (or maleic anhydride), and the other a strong base, typically



sodium hydroxide (NaOH), for pH adjustment.[8][9] The combination of a weak base (TRIS) and a dicarboxylic acid (maleic acid) allows for a wider buffering range than a simple TRIS-HCl buffer.

Stock Solutions

Solution ID	Components	Molarity	Preparation Instructions
A	TRIS acid maleate	0.2 M	Dissolve 24.2 g of tris(hydroxymethyl)am inomethane and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in deionized water and bring the final volume to 1 L.[8][9]
В	Sodium Hydroxide (NaOH)	0.2 M	Dissolve 8.0 g of NaOH in deionized water and bring the final volume to 1 L. Handle with appropriate safety precautions.

Preparation of 0.05 M TRIS Maleate Buffer

To prepare a 200 mL working solution of 0.05 M **TRIS maleate** buffer at a specific pH, mix the stock solutions as indicated in the table below and dilute with deionized water to a final volume of 200 mL.[8][9]



Desired pH (at 23°C)	Volume of 0.2 M TRIS acid maleate (Solution A) (mL)	Volume of 0.2 M NaOH (Solution B) (mL)
5.2	50	7.0
5.4	50	10.8
5.6	50	15.5
5.8	50	20.5
6.0	50	26.0
6.2	50	31.5
6.4	50	37.0
6.6	50	42.5
6.8	50	48.0
7.0	50	52.0
7.2	50	55.0
7.4	50	58.0
7.6	50	62.5
7.8	50	66.5
8.0	50	70.0
8.2	50	74.0
8.4	50	78.5
8.6	50	83.0

Note: The accuracy of these values is reported to be within \pm 0.05 pH at 23°C.[8] For other temperatures, it is advisable to verify and adjust the pH using a calibrated pH meter.

Experimental Protocols



Protocol 1: Preparation of 0.05 M TRIS Maleate Buffer (pH 6.0)

This protocol details the preparation of 200 mL of 0.05 M **TRIS maleate** buffer with a target pH of 6.0.

Materials:

- · Tris(hydroxymethyl)aminomethane
- Maleic acid
- Sodium hydroxide (NaOH)
- Deionized water
- Volumetric flasks (1 L, 200 mL)
- · Graduated cylinders
- · Magnetic stirrer and stir bar
- · pH meter

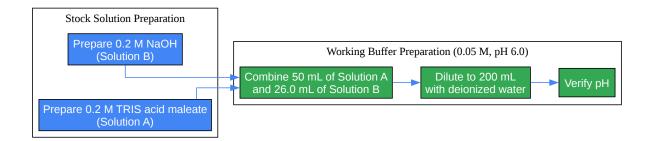
Procedure:

- Prepare 0.2 M TRIS acid maleate stock solution (Solution A):
 - Weigh 24.2 g of tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid.
 - Dissolve the solids in approximately 800 mL of deionized water in a 1 L beaker.
 - Once fully dissolved, transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water. Mix thoroughly.
- Prepare 0.2 M NaOH stock solution (Solution B):
 - Weigh 8.0 g of NaOH pellets.

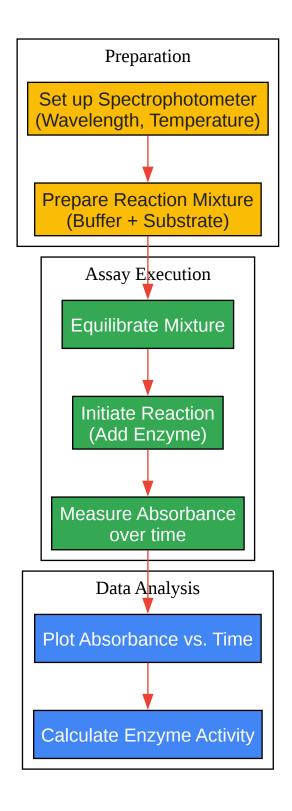


- Carefully dissolve the NaOH in approximately 800 mL of deionized water in a 1 L beaker (the solution will heat up).
- Once cooled to room temperature, transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water. Mix thoroughly.
- Prepare the final 0.05 M TRIS Maleate Buffer (pH 6.0):
 - In a 200 mL beaker, combine 50 mL of Solution A and 26.0 mL of Solution B.[8][9]
 - Transfer the mixture to a 200 mL volumetric flask.
 - Add deionized water to bring the final volume to 200 mL.
 - Cap the flask and invert several times to ensure thorough mixing.
 - Verify the pH using a calibrated pH meter and adjust if necessary.









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